molecular formula C17H11F3N2O2 B4912807 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile

Cat. No.: B4912807
M. Wt: 332.28 g/mol
InChI Key: GPSVOIMROLVWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, such as piperidine, to form an intermediate. This intermediate undergoes cyclization with 4-hydroxycoumarin under basic conditions to yield the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-one.

    Reduction: 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-amine.

    Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is studied for its potential as an enzyme inhibitor. Its trifluoromethyl group enhances its binding affinity to various biological targets.

Medicine

Medically, this compound is investigated for its potential anti-cancer and anti-inflammatory properties. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, allowing it to effectively inhibit or modulate the activity of these targets. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile: Lacks the trifluoromethyl group, resulting in lower biological activity.

    2-amino-7-hydroxy-4-[3-(methyl)phenyl]-4H-chromene-3-carbonitrile: The methyl group does not provide the same level of stability and activity as the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile makes it unique compared to its analogs. This group enhances the compound’s biological activity, stability, and binding affinity, making it a more potent and effective molecule for various applications.

Properties

IUPAC Name

2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)10-3-1-2-9(6-10)15-12-5-4-11(23)7-14(12)24-16(22)13(15)8-21/h1-7,15,23H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSVOIMROLVWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.